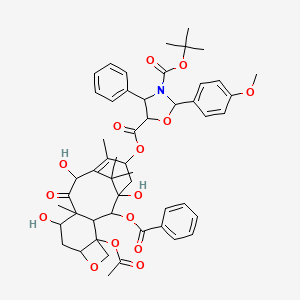

Cabazitaxel intermediate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

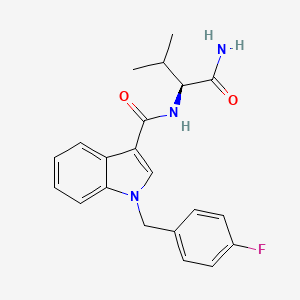

Cabazitaxel intermediate is a crucial compound in the synthesis of cabazitaxel, a second-generation taxane used primarily in the treatment of metastatic castration-resistant prostate cancer. Cabazitaxel has shown remarkable efficacy in overcoming resistance to other taxanes like paclitaxel and docetaxel, making it a valuable addition to the arsenal of chemotherapeutic agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of cabazitaxel intermediate involves multiple synthetic steps, starting from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis typically includes protection and deprotection steps, esterification, and selective oxidation reactions. One common method involves the use of 1,4-dioxane as a solvent, enabling the formation of drug-loaded micelles through lyophilization .

Industrial Production Methods: Industrial production of this compound often employs high-selectivity and specificity methods to ensure the purity and yield of the final product. For instance, a patented method involves the synthesis of this compound compound B from compound A, ensuring high selectivity and specificity .

Análisis De Reacciones Químicas

Types of Reactions: Cabazitaxel intermediate undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Utilizes reducing agents to remove oxygen or add hydrogen to the molecule.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation reactions.

Major Products Formed: The major products formed from these reactions include various protected and deprotected intermediates, which are further processed to yield cabazitaxel .

Aplicaciones Científicas De Investigación

Cabazitaxel intermediate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a key intermediate in the synthesis of cabazitaxel, facilitating the study of complex organic synthesis and reaction mechanisms.

Biology: Helps in understanding the biological pathways and mechanisms involved in cancer cell resistance to chemotherapy.

Mecanismo De Acción

Cabazitaxel intermediate, once converted to cabazitaxel, exerts its effects by stabilizing microtubules and preventing their depolymerization. This action disrupts the dynamics of mitotic spindle formation, leading to cell cycle arrest and ultimately cell death. Cabazitaxel has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes .

Comparación Con Compuestos Similares

Paclitaxel: Another taxane used in cancer treatment, but with higher affinity for the P-glycoprotein efflux pump.

Docetaxel: Similar to cabazitaxel but less effective in overcoming resistance in certain cancer cell lines.

Uniqueness of Cabazitaxel Intermediate: this compound is unique due to its role in synthesizing cabazitaxel, which has shown superior efficacy in treating taxane-resistant cancers. Its ability to penetrate the blood-brain barrier and its lower affinity for the P-glycoprotein efflux pump make it a valuable compound in cancer therapy .

Propiedades

IUPAC Name |

5-O-(4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H59NO15/c1-27-33(63-45(58)39-37(29-16-12-10-13-17-29)52(46(59)67-47(3,4)5)43(64-39)30-20-22-32(61-9)23-21-30)25-51(60)42(65-44(57)31-18-14-11-15-19-31)40-49(8,41(56)38(55)36(27)48(51,6)7)34(54)24-35-50(40,26-62-35)66-28(2)53/h10-23,33-35,37-40,42-43,54-55,60H,24-26H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTCCJVJZUCIAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H59NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)

![8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B593440.png)

![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)